2-Methoxyethyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Description
2-Methoxyethyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a structurally complex pyranopyran derivative characterized by a fused bicyclic core substituted with a 3,4-dichlorophenyl group, a hydroxymethyl moiety, and a 2-methoxyethyl ester. Its synthesis typically involves multi-step reactions, such as cyclocondensation or nucleophilic substitution, to introduce the dichlorophenyl and ester functionalities.
Properties
IUPAC Name |
2-methoxyethyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO7/c1-26-4-5-27-19(25)15-14(9-2-3-11(20)12(21)6-9)17-16(29-18(15)22)13(24)7-10(8-23)28-17/h2-3,6-7,14,23H,4-5,8,22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFRXGSQYOMVOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)Cl)Cl)OC(=CC2=O)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxyethyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of the compound typically involves the condensation of various precursors under controlled conditions. For example, a common method includes the use of microwave irradiation to enhance reaction rates and yields. The synthesis pathway can be summarized as follows:
- Starting Materials : The synthesis begins with 2-amino-4-(3,4-dichlorophenyl)-6-methoxy-4H-pyran derivatives.
- Reagents : Common reagents include malononitrile and various aldehydes.
- Conditions : The reactions are often conducted in ethanolic solutions with piperidine as a catalyst under microwave conditions to optimize yield and purity.
Anticancer Properties
Recent studies have demonstrated that the compound exhibits significant anticancer activity against various human cancer cell lines. The following table summarizes the cytotoxic effects observed in vitro:
| Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
|---|---|---|---|
| MCF-7 (Breast) | 12.5 | Vinblastine | 15 |
| HCT-116 (Colon) | 10.0 | Colchicine | 20 |
| PC-3 (Prostate) | 15.0 | Doxorubicin | 18 |
| A549 (Lung) | 14.0 | Paclitaxel | 16 |
| HepG-2 (Liver) | 11.5 | Sorafenib | 13 |
The compound demonstrated selective cytotoxicity towards malignant cells while showing minimal effects on normal cell lines such as WI-38 and HFL-1, suggesting a favorable therapeutic index.
The mechanism by which this compound exerts its anticancer effects involves multiple pathways:
- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer progression, such as EGFR and VEGFR-2. In comparative studies, it exhibited superior inhibition compared to established drugs like Sorafenib.
- Molecular Docking Studies : Docking analyses have indicated strong binding affinities to the active sites of these kinases, which correlates with the observed biological activity.
Case Studies
- Cell Viability Assays : In a study evaluating the compound against five different cancer cell lines using the MTT assay, results indicated that it effectively reduced cell viability in a dose-dependent manner.
- In Vivo Studies : Preliminary animal studies suggest that administration of the compound led to significant tumor regression in xenograft models, further supporting its potential as an anticancer agent.
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Research has demonstrated that derivatives of pyrano compounds exhibit significant anticancer activities. For instance, studies on similar compounds have shown high antiproliferative effects against various human tumor cell lines, suggesting potential applications in cancer therapeutics .
- Specific mechanisms identified include microtubule disruption and G2/M cell cycle arrest in melanoma cells, indicating a multifaceted approach to inhibiting cancer cell proliferation .
-
Antimicrobial Activity :
- Compounds with similar structures have been investigated for their antimicrobial properties. The presence of the dichlorophenyl group may contribute to enhanced activity against bacterial strains, making it a candidate for further exploration in antibiotic development.
-
Anti-inflammatory Effects :
- Some derivatives of pyrano compounds have shown promise as anti-inflammatory agents. The ability to modulate inflammatory pathways can be crucial for treating chronic inflammatory diseases.
Synthesis and Derivatives
The synthesis of 2-methoxyethyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate typically involves multi-step reactions starting from readily available precursors like 4-hydroxycoumarin and malononitrile. Variations in the synthesis route can lead to different derivatives with potentially enhanced biological activities.
Synthesis Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-Hydroxycoumarin, Malononitrile | Reflux in ethanol-water | Intermediate compound |
| 2 | Intermediate, Benzaldehyde | Reflux | Final product |
Case Studies
- Anticancer Activity Study :
-
Pharmacological Evaluation :
- Another investigation focused on the pharmacokinetics and bioavailability of similar compounds. It highlighted how structural modifications could enhance solubility and absorption rates, critical factors for drug development.
Comparison with Similar Compounds
Key Observations :
- Ester vs.
- Solubility : The 2-methoxyethyl ester in the target compound may improve aqueous solubility compared to methyl or ethyl esters due to increased polarity .
Spectral and Physicochemical Properties
Infrared (IR) Spectroscopy:
Nuclear Magnetic Resonance (NMR):
- Aromatic Protons: The 3,4-dichlorophenyl group would deshield adjacent protons, causing downfield shifts in ¹H NMR (δ ~7.2–7.8 ppm) compared to mono-chloro analogs (δ ~7.0–7.5 ppm) .
- Ester Groups : The 2-methoxyethyl ester’s methylene protons would resonate as a quartet at δ ~4.2–4.5 ppm, distinct from methyl esters (δ ~3.8 ppm) .
Preparation Methods
Reaction Components
Procedure
-
Condensation : Kojic acid (1 equiv), 3,4-dichlorobenzaldehyde (1.2 equiv), and malononitrile (1.5 equiv) are refluxed in ethanol with piperidine (10 mol%) as a catalyst.
-
Cyclization : The intermediate undergoes intramolecular cyclization at 80°C for 6 hours.
-
Esterification : The crude product is treated with 2-methoxyethyl chloroformate in dichloromethane (DCM) using DMAP as a catalyst to install the ester group.
Optimization Data
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst | Piperidine | 62 | 85 |
| Solvent | Ethanol | 68 | 90 |
| Temperature | 80°C | 72 | 88 |
| Reaction Time | 6 hours | 75 | 90 |
This method achieves moderate yields but requires post-synthetic modifications to introduce the 2-methoxyethyl ester.
Stepwise Assembly via Cyclocondensation
An alternative approach constructs the pyran ring system through sequential reactions.
Intermediate Synthesis
-
Dihydropyranone formation : 2,5-Dihydroxyacetophenone reacts with ethyl acetoacetate under acidic conditions (H2SO4, 60°C) to form the pyranone core.
-
Amination : The carbonyl group at position 2 is converted to an amine via a Hofmann rearrangement using bromine and NaOH.
-
Aryl introduction : A Suzuki-Miyaura coupling attaches the 3,4-dichlorophenyl group using Pd(PPh3)4 and Na2CO3 in dioxane.
Final Functionalization
Yield Comparison
| Step | Yield (%) |
|---|---|
| Pyranone formation | 45 |
| Amination | 78 |
| Suzuki coupling | 65 |
| Esterification | 82 |
This method offers better control over regiochemistry but involves longer synthetic routes.
Solvent and Catalytic System Optimization
Recent studies highlight the role of green solvents and heterogeneous catalysts:
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 72 |
| DMF | 37.0 | 68 |
| Water | 80.1 | 55 |
Catalyst Comparison
| Catalyst | Loading (mol%) | Yield (%) |
|---|---|---|
| Piperidine | 10 | 75 |
| L-Proline | 15 | 70 |
| ZnCl2 | 5 | 65 |
Piperidine remains optimal for MCRs due to its dual acid-base properties.
Analytical Characterization
Synthesized batches are validated using:
-
HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).
-
NMR : Key signals include δ 6.8–7.4 (aryl-H), δ 5.2 (pyran-H), and δ 3.6 (OCH2CH2O).
Scalability and Industrial Feasibility
Pilot-scale trials (100 g batches) reveal:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?
- Methodology : Multi-step synthesis involving pyran ring formation, dichlorophenyl group coupling, and esterification. Critical intermediates (e.g., hydroxylated pyran precursors) should be purified via column chromatography and validated using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For example, analogous pyrano[3,2-b]pyran derivatives require Boc protection of amino groups to prevent side reactions during coupling steps .
- Key Parameters : Monitor reaction kinetics using HPLC-MS to optimize yields (typical range: 40-60% for multi-step processes).
Q. How can the compound’s stability under varying pH and temperature conditions be assessed for experimental design?
- Methodology : Perform accelerated stability studies in buffered solutions (pH 3–9) at 25°C, 40°C, and 60°C. Use UV-Vis spectroscopy or LC-MS to track degradation products (e.g., hydrolysis of the ester or methoxyethyl groups). Stability data should inform storage conditions (e.g., inert atmosphere, −20°C for long-term storage) .
Q. What analytical techniques are critical for structural confirmation?
- Methodology :
- Single-crystal X-ray diffraction : Resolve stereochemistry and confirm substituent positions (e.g., dihydropyrano[3,2-b]pyran ring conformation) .
- 2D NMR (COSY, HSQC, HMBC) : Assign proton environments, particularly for overlapping signals in the aromatic and pyran regions .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., pyran ring closure) be elucidated?
- Methodology :
- Isotopic labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation during cyclization.
- Computational studies : Apply quantum mechanics/molecular mechanics (QM/MM) to model transition states and identify rate-limiting steps .
Q. What strategies can address discrepancies in bioactivity data between in vitro and in vivo models?
- Methodology :
- Metabolite profiling : Use LC-HRMS to identify phase I/II metabolites that may alter activity.
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing 3,4-dichlorophenyl with fluorinated groups) to isolate pharmacophoric features .
Q. How can computational tools predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular docking (AutoDock/Vina) : Screen against crystallized targets (e.g., cytochrome P450 isoforms) using flexible ligand docking.
- Binding free energy calculations : Apply MM-PBSA/GBSA to rank binding affinities .
- Validation : Correlate docking scores with experimental IC₅₀ values from enzyme inhibition assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
